3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor signaling pathway. This molecule has gained significant attention in scientific research due to its potential use in treating various B-cell malignancies.
Mechanism of Action
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide targets the B-cell receptor signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK activity by 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition, 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has been shown to have a favorable safety profile with minimal off-target effects. However, further studies are needed to fully understand the biochemical and physiological effects of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide on normal B-cell function.
Advantages and Limitations for Lab Experiments
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It has potent activity against B-cell malignancies and has a favorable safety profile. However, one limitation is that 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide may not be effective against all types of B-cell malignancies, and further studies are needed to identify patient populations that may benefit from this treatment.
Future Directions
There are several future directions for the research and development of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide. One area of focus is the identification of patient populations that may benefit from this treatment. In addition, further studies are needed to fully understand the biochemical and physiological effects of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide on normal B-cell function. Finally, there is a need for the development of combination therapies that can enhance the efficacy of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide in treating B-cell malignancies.
Synthesis Methods
The synthesis of 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 2,4-pentanedione with 2-phenyl-1,3-benzodioxole to form 3,6-diphenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid. This acid is then converted into the corresponding amide by reacting with N,N-dimethylformamide dimethyl acetal. The final step involves the introduction of the trimethyl group at the 3 and 6 positions of the benzofuran ring using trimethylsilyl chloride and triethylamine.
Scientific Research Applications
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has been extensively studied for its potential use in treating B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical studies, 3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has demonstrated potent inhibition of B-cell receptor signaling and has shown efficacy in inhibiting the growth of B-cell malignancies both in vitro and in vivo.
properties
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-phenyl-5,7-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-15-13(20)9-18(2,3)10-14(15)22-16(11)17(21)19-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLOZXNLGUYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-4-oxo-N-phenyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide |
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